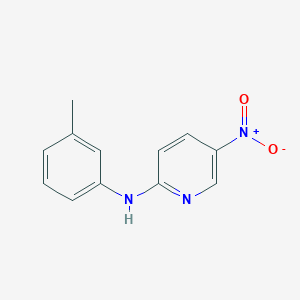

![molecular formula C29H26N2O7S B328576 4-[[4-[(Z)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B328576.png)

4-[[4-[(Z)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NC1, also known as necrocide-1, is an experimental inducer of TNF-independent necrosis. Unlike its stereoisomer, NC1 selectively kills human cancer cell lines (while sparing normal cells) at nanomolar concentrations. It induces a non-apoptotic, necrotic morphotype both in vitro and in vivo, making it a potential candidate for anticancer therapy .

Preparation Methods

The synthetic routes and reaction conditions for NC1 are not widely documented. it’s essential to note that NC1 is a synthetic organic compound. Further research is needed to uncover specific industrial production methods.

Chemical Reactions Analysis

NC1 undergoes regulated necrosis, distinct from apoptosis. Notably:

Reactions: NC1 elicits a bona fide necrotic pathway, independent of caspase inhibitors, Bcl-2 overexpression, or TNF neutralization.

Major Products: The primary outcome of NC1-induced necrosis is cell death, characterized by a necrotic morphotype.

Scientific Research Applications

NC1 exhibits several intriguing features:

Immunogenic Cell Death: NC1 induces hallmarks of immunogenic cell death, including calreticulin exposure, ATP release, and HMGB1 release.

Anticancer Immune Response: Mouse cancer cells killed by NC1 can trigger a protective anticancer immune response when injected into immunocompetent mice.

Mechanism of Action

The precise mechanism by which NC1 exerts its effects involves:

Mitochondrial ROS Production: NC1 leads to mitochondrial ROS production, which contributes to necrotic cell death.

Mitochondrial DNA Impact: Elimination of mitochondrial DNA or chemical inhibition of mitochondrial ROS production blocks NC1-induced necrosis.

Comparison with Similar Compounds

While detailed comparisons are scarce, NC1’s uniqueness lies in its selective cytotoxicity toward cancer cells and its immunogenic properties. Similar compounds remain to be explored further .

Properties

Molecular Formula |

C29H26N2O7S |

|---|---|

Molecular Weight |

546.6 g/mol |

IUPAC Name |

4-[[4-[(Z)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid |

InChI |

InChI=1S/C29H26N2O7S/c1-4-37-28(35)21-10-12-22(13-11-21)30-29-31(2)26(32)25(39-29)16-19-7-14-23(24(15-19)36-3)38-17-18-5-8-20(9-6-18)27(33)34/h5-16H,4,17H2,1-3H3,(H,33,34)/b25-16-,30-29? |

InChI Key |

MEYCXOYFLJPZOT-FXALAWDZSA-N |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)/S2)C |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)S2)C |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)OC)S2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B328493.png)

![N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-methylbenzamide](/img/structure/B328494.png)

![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B328496.png)

![3-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B328501.png)

![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B328502.png)

![ethyl 4-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B328504.png)

![methyl 3-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-2-methylbenzoate](/img/structure/B328505.png)

![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B328507.png)

![methyl 4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B328510.png)

![(5Z)-1-(4-bromophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B328513.png)

![1-(4-bromophenyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B328515.png)

![1-(2,3-dichlorophenyl)-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B328516.png)